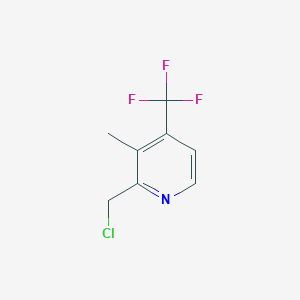
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 3-methyl-4-(trifluoromethyl)pyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the direct introduction of the trifluoromethyl group using trifluoromethylating agents like trifluoromethyl copper or trifluoromethyl iodide . This method allows for the selective introduction of the trifluoromethyl group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-(Chloromethyl)-3-carboxy-4-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(Chloromethyl)-3-methyl-4-methylpyridine.
Scientific Research Applications
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The chlorine atom and methyl group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
2-Fluoro-4-(trifluoromethyl)pyridine: Employed in the preparation of aminopyridines and as a catalytic ligand.
4-(Trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and methiodide salts.
Uniqueness
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct physicochemical properties, making it valuable in various applications where other similar compounds may not be as effective .
Biological Activity
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group and the chloromethyl moiety enhances its reactivity and interaction with biological systems, making it a candidate for various applications in medicinal chemistry and agrochemicals.
The molecular formula of this compound is C8H8ClF3N, with a molecular weight of 209.6 g/mol. The structure includes a pyridine ring substituted with a chloromethyl group and a trifluoromethyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClF3N |
| Molecular Weight | 209.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloromethyl group is known to participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive species that can interact with enzymes or receptors in biological systems. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Biological Activity
Research has indicated that compounds containing trifluoromethylpyridine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Trifluoromethylpyridines have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting potential as anticancer agents.
- Insecticidal Activity : The compound may also exhibit insecticidal properties, similar to other trifluoromethyl-substituted compounds used in agrochemicals.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of several pyridine derivatives, including those with chloromethyl and trifluoromethyl substitutions. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
- Anticancer Studies : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Agrochemical Applications : Research highlighted the use of trifluoromethylpyridines in developing new fungicides. For instance, compounds derived from this structure showed enhanced fungicidal activity compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-6(8(10,11)12)2-3-13-7(5)4-9/h2-3H,4H2,1H3 |
InChI Key |
AJEIIHTUKPGYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















